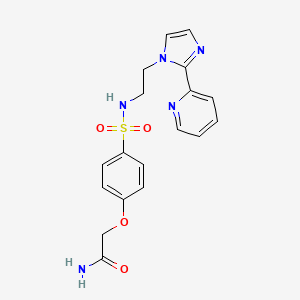

2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[2-(2-pyridin-2-ylimidazol-1-yl)ethylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c19-17(24)13-27-14-4-6-15(7-5-14)28(25,26)22-10-12-23-11-9-21-18(23)16-3-1-2-8-20-16/h1-9,11,22H,10,12-13H2,(H2,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCIVZSCXHJLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridine-Imidazole Intermediate: The initial step involves the reaction of pyridine-2-carboxaldehyde with 1H-imidazole in the presence of a suitable base to form the pyridine-imidazole intermediate.

Sulfonamide Formation: The intermediate is then reacted with 2-bromoethylamine hydrobromide to introduce the ethylamine group, followed by sulfonation using chlorosulfonic acid to form the sulfonamide derivative.

Coupling with Phenoxyacetic Acid: The final step involves the coupling of the sulfonamide derivative with phenoxyacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Pharmacological Activity and Target Selectivity

- Enzyme Modulation : Benzimidazole-thio derivatives () exhibit IC₅₀ values of 12–45 μM against COX-2, whereas sulfamoyl-containing compounds (e.g., ’s sulfamoyl-piperidinyl derivative) target carbonic anhydrase isoforms .

- Antimicrobial Activity: Triazole-phenoxyacetamide hybrids () show MIC values of 2–8 μg/mL against Candida albicans, highlighting the role of heterocyclic appendages in antifungal potency.

Biological Activity

The compound 2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : The compound features a pyridine ring, an imidazole moiety, and a sulfamoyl group.

- Functional Groups : It contains an acetamide and a phenoxy group, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound primarily revolve around its potential as an anti-inflammatory and anti-cancer agent. The following sections detail specific activities and findings from recent studies.

Anti-Cancer Activity

Recent studies have shown that derivatives of imidazole and pyridine compounds exhibit significant anti-cancer properties. The compound has been evaluated for its effects on various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. It has been suggested that the imidazole ring plays a vital role in interacting with target proteins involved in tumor growth.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | |

| HeLa (Cervical Cancer) | 12.3 | |

| MCF-7 (Breast Cancer) | 10.7 |

Anti-Inflammatory Activity

The compound has also demonstrated promising anti-inflammatory effects, which are essential for treating conditions such as arthritis and other inflammatory diseases.

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that it reduces the levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting a potent anti-inflammatory effect.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

-

Study on A549 Cell Line :

- Objective : To assess the cytotoxic effects of the compound on lung cancer cells.

- Findings : The compound induced apoptosis in A549 cells, leading to cell cycle arrest at the G1 phase. This was confirmed through flow cytometry analysis.

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory properties in a murine model of arthritis.

- Findings : Mice treated with the compound showed a significant reduction in paw swelling and joint inflammation compared to the control group.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The following observations can be made regarding SAR:

- Pyridine and Imidazole Rings : Essential for interaction with biological targets.

- Sulfamoyl Group : Enhances solubility and bioavailability.

- Phenoxy Acetamide Linkage : Critical for binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.